molecular formula C15H10ClFN4OS2 B2372468 1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215612-87-5

1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2372468
CAS No.: 1215612-87-5
M. Wt: 380.84
InChI Key: KIZPETURFXPGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one features a thieno-triazolo-pyrimidinone core, a heterocyclic scaffold known for its pharmacological relevance. Its structure includes a 2-chloro-6-fluorobenzylthio substituent at position 1 and a methyl group at position 2. The chloro and fluoro groups enhance electronegativity and lipophilicity, while the methyl group may improve metabolic stability compared to bulkier alkyl chains. Though direct synthesis data for this compound is unavailable in the provided evidence, analogous derivatives (e.g., thieno[2,3-d]pyrimidinones) are synthesized via microwave-assisted or conventional methods involving condensation reactions and heterocyclic annulation .

Properties

IUPAC Name

12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4OS2/c1-20-13(22)12-11(5-6-23-12)21-14(20)18-19-15(21)24-7-8-9(16)3-2-4-10(8)17/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZPETURFXPGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-chloro-6-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C15H11ClN4OS2C_{15}H_{11}ClN_{4}OS_{2}, with a molecular weight of 362.9 g/mol. The structure features a thieno[2,3-e][1,2,4]triazolo core which is known for its pharmacological relevance.

PropertyValue
Molecular FormulaC₁₅H₁₁ClN₄OS₂
Molecular Weight362.9 g/mol
CAS Number1215623-86-1

Anticancer Properties

Research indicates that derivatives of thieno[2,3-e][1,2,4]triazolo compounds exhibit significant anticancer activity. Specifically, studies have demonstrated that this compound may inhibit various kinases involved in cancer cell proliferation and survival. For instance, it has shown effectiveness against several cancer cell lines by inducing apoptosis and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thieno[2,3-d]pyrimidine derivatives have demonstrated activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The unique structural features allow for interactions with bacterial enzymes and receptors.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound potentially inhibits key kinases involved in signaling pathways that regulate cell growth and division.
  • DNA Intercalation : Evidence suggests that similar compounds can intercalate into DNA, disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that the compound may influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various triazolopyrimidine derivatives, this compound was found to significantly inhibit the proliferation of murine melanoma B16 cells. The compound demonstrated low toxicity towards normal BJ cells while effectively reducing cell viability in cancerous cells .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound revealed substantial activity against both planktonic and biofilm-forming bacteria. The findings highlighted its effectiveness against Gram-positive strains and suggested potential applications in treating resistant infections .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure and Substitution Patterns

The thieno-triazolo-pyrimidinone core is shared among several analogs, but substituent variations critically influence physicochemical and biological properties:

Compound Name R1 Substituent R2 Substituent Core Structure Variation Key Hypothetical Properties References
Target Compound 2-chloro-6-fluorobenzylthio 4-methyl thieno[2,3-e] Enhanced lipophilicity, moderate steric bulk -
1-((4-Chlorobenzyl)thio)-4-(2-ethoxybenzyl) 4-chlorobenzylthio 2-ethoxybenzyl thieno[2,3-e] Higher steric hindrance, lower electronegativity
Compound 4f () 7-phenyl, 6-methyl ethylcarboxylate thieno[2,3-d] Increased solubility (ester group), bulkier R2
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio) 2-oxo-2-(p-tolyl)ethylthio 6-ethyl thiazolo[4,5-d]pyrimidin-7(6H)-one Electron-withdrawing carbonyl, flexible R1

Structural Insights :

  • Methyl vs. Ethyl/Alkyl Groups : The 4-methyl group in the target likely reduces metabolic oxidation compared to ethyl or larger alkyl chains (e.g., ’s ethylcarboxylate), enhancing stability .

Preparation Methods

Cyclocondensation of Thienopyrimidinone with Hydrazine Derivatives

The triazolo ring is typically formed via cyclocondensation of 4-hydrazinothieno[2,3-d]pyrimidin-2(1H)-one intermediates with carbonyl-containing reagents. For example:

  • Step 1 : Reacting 2-aminothiophene-3-carbonitrile with ethyl cyanoacetate in acetic acid yields 4-amino-thieno[2,3-d]pyrimidin-2(1H)-one.
  • Step 2 : Treatment with hydrazine hydrate generates the 4-hydrazino derivative, which undergoes Dimroth rearrangement upon heating with triethyl orthoformate to form the triazolo[4,3-a]pyrimidine core.

Key Reaction :
$$
\text{4-Hydrazinothienopyrimidinone} + \text{RCOCl} \xrightarrow{\Delta} \text{Triazolo[4,3-a]pyrimidinone} + \text{HCl} \quad
$$

Alternative Pathway: Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for triazolo ring formation. For instance, heating 4-thioureido-thieno[2,3-d]pyrimidine with 2-phenoxyacetic acid in phosphorus oxychloride under microwave conditions (150°C, 20 min) achieves 85% yield.

Functionalization at N4: Introduction of the Methyl Group

Alkylation of the Triazolo Nitrogen

The methyl group at N4 is introduced via nucleophilic alkylation using methyl iodide:

  • Procedure : Treat the triazolo-pyrimidinone core with methyl iodide (1.2 equiv) and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours.
  • Yield : 78–82% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via SN2 displacement, where the deprotonated N4 nitrogen attacks methyl iodide.

Thioether Formation: Attachment of (2-Chloro-6-fluorobenzyl)thio

Nucleophilic Substitution with 2-Chloro-6-fluorobenzyl Mercaptan

  • Step 1 : Generate the thiolate anion by treating 2-chloro-6-fluorobenzyl mercaptan with sodium hydride in dry tetrahydrofuran (THF).
  • Step 2 : Add the methyl-substituted triazolo-pyrimidinone core and stir at room temperature for 12 hours.
  • Workup : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 65–70%.

Alternative Method: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient thioether formation:

  • Conditions : React 2-chloro-6-fluorobenzyl alcohol with the core structure in THF at 0°C → 25°C overnight.
  • Yield : 72%.

Optimization and Challenges

Regioselectivity in Triazolo Ring Formation

Competing pathways during cyclocondensation may yield isomeric byproducts. Using bulky orthoesters (e.g., triethyl orthobenzoate) directs cyclization to the desired position, achieving >90% regioselectivity.

Purification Strategies

  • Column Chromatography : Essential for separating thioether derivatives from unreacted benzylthiols.
  • Recrystallization : Ethanol/water mixtures (7:3) enhance purity (>99% by HPLC).

Analytical Characterization

Technique Key Data
1H NMR (400 MHz, DMSO-d6) δ 7.62 (s, 1H, thiophene-H), 7.45–7.30 (m, 3H, Ar-H), 4.52 (s, 2H, SCH2), 3.12 (s, 3H, N-CH3)
13C NMR (100 MHz, DMSO-d6) δ 164.2 (C=O), 159.1 (C-F), 142.3 (triazolo-C), 132.8 (thiophene-C)
HRMS m/z 380.9 [M+H]+ (calc. 380.9)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclocondensation High regioselectivity Requires anhydrous conditions 70–78%
Microwave-Assisted Rapid (20–30 min) Specialized equipment needed 80–85%
Mitsunobu Reaction Broad substrate tolerance Costly reagents 65–72%

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield and purity?

The synthesis of thieno-triazolo-pyrimidinone derivatives typically involves cyclocondensation of hydrazonoyl chlorides with thieno-pyrimidinone precursors under reflux in dry chloroform, catalyzed by triethylamine. For example, describes similar syntheses achieving moderate yields (e.g., 72–83%) via reflux conditions. Key steps include:

  • Solvent selection : Dry chloroform minimizes side reactions .
  • Purification : Crystallization from ethanol/dioxane or DMF improves purity .
  • Catalysis : Triethylamine (4 drops) enhances regioselectivity .
    Optimization requires adjusting reaction time (5–12 hours) and stoichiometric ratios (1:1 molar equivalents of precursors) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and confirming purity?

A combination of spectroscopic and crystallographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituents (e.g., chloro/fluoro benzyl groups) and confirms regiochemistry. reports specific shifts (e.g., 2.5–3.5 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., used single-crystal X-ray to confirm a related compound’s structure) .
  • Melting Point Analysis : Consistent melting ranges (e.g., 151–224°C) indicate purity .

Q. What are the common challenges in achieving regioselectivity during synthesis, and how can they be mitigated?

Regioselectivity challenges arise from competing nucleophilic sites in the thieno-pyrimidinone core. Strategies include:

  • Directing groups : Electron-withdrawing substituents (e.g., chloro/fluoro) guide bond formation .
  • Catalytic control : Triethylamine or similar bases stabilize intermediates and reduce side products .
  • Temperature modulation : Lower temperatures (e.g., 0–5°C) favor kinetically controlled pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) among structurally similar derivatives?

Contradictions often stem from assay variability or substituent-dependent activity. Methodological approaches include:

  • Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., replacing 2-chloro-6-fluorobenzyl with 4-methoxyphenyl) and test across standardized assays .
  • Dose-response profiling : Evaluate IC50 values in multiple cell lines (e.g., cancer vs. bacterial models) to identify selective activity .
  • Mechanistic studies : Use molecular docking or enzyme inhibition assays (e.g., kinase profiling) to link structural motifs to specific targets .

Q. What experimental strategies can elucidate the environmental stability and degradation pathways of this compound?

Environmental fate studies require:

  • Hydrolysis/photolysis assays : Expose the compound to UV light or aqueous buffers (pH 3–9) and monitor degradation via LC-MS .
  • Microbial degradation : Incubate with soil or wastewater microbiota to identify biodegradation products .
  • Ecotoxicity testing : Use Daphnia magna or algal models to assess acute/chronic toxicity of degradation byproducts .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing pharmacological activity?

Systematic SAR workflows involve:

  • Substituent libraries : Synthesize derivatives with variations in the benzylthio group (e.g., halogen substituents, alkyl chains) .
  • Functional group masking : Temporarily block reactive sites (e.g., thioether) to assess their role in bioactivity .
  • 3D-QSAR modeling : Use computational tools to correlate electronic/steric properties (e.g., Hammett constants) with activity data .

Q. What in vitro/in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?

Key models include:

  • Solubility and permeability : PAMPA assays predict intestinal absorption .
  • Metabolic stability : Incubate with liver microsomes to measure CYP450-mediated degradation .
  • In vivo PK profiling : Administer to rodents and quantify plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.